molecular formula C8H6ClFO B13295953 1-(2-Chloro-phenyl)-2-fluoro-ethanone

1-(2-Chloro-phenyl)-2-fluoro-ethanone

Cat. No.: B13295953
M. Wt: 172.58 g/mol
InChI Key: MKGFBOGOIZANGC-UHFFFAOYSA-N
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Description

1-(2-Chloro-phenyl)-2-fluoro-ethanone ( 1296831-36-1) is a halogenated aromatic ketone of high interest in advanced organic synthesis. Its molecular formula is C 8 H 6 ClFO, and it has a molecular weight of 172.58 g/mol. The compound features a chlorine substituent at the ortho-position of the phenyl ring and a fluorine atom on the adjacent carbon of the ethanone group, which together confer unique electronic and steric properties that significantly influence its reactivity . This compound serves as a versatile synthetic intermediate, or building block, in the preparation of pharmaceuticals, agrochemicals, and functional materials . The ortho-chloro substituent can act as a handle for metal-catalyzed cross-coupling reactions, while the α-fluoro ketone moiety is a key electrophile in nucleophilic addition and substitution reactions, making the molecule a valuable precursor for more complex structures . Key Applications & Research Value: Pharmaceutical Intermediate: Used in the research and development of potential therapeutic agents. The specific stereoelectronic effects imparted by the substituents can be crucial for modulating the biological activity of resulting compounds. Methodology Development: The compound is relevant in exploring new synthetic pathways, such as nucleophilic fluorination and Friedel-Crafts acylation with fluorinated reagents, providing insights into reaction kinetics and selectivity . Materials Science: Its structure makes it a candidate for the synthesis of novel organic materials with specific electronic or physical properties. Handling and Safety: This product is intended for research purposes only and is not for human or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling instructions. As a general precaution, personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles should be worn. All procedures should be conducted within a fume hood to prevent inhalation, and halogenated waste must be segregated and disposed of as hazardous material .

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-fluoroethanone

InChI

InChI=1S/C8H6ClFO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5H2

InChI Key

MKGFBOGOIZANGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CF)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Fluorinated Reagents

This method adapts classical Friedel-Crafts acylation using fluorinated acyl chlorides. For example:

  • Reagents : 2-Chlorophenyl substrate, fluoroacetyl chloride, Lewis acid catalyst (e.g., AlCl₃).
  • Procedure :
    • Dissolve 2-chlorobenzene in anhydrous dichloromethane.
    • Add AlCl₃ (1.2 equiv) under inert atmosphere at 0°C.
    • Slowly introduce fluoroacetyl chloride (1.1 equiv).
    • Warm to room temperature, stir for 6–8 hours.
    • Quench with ice-cold HCl, extract with organic solvent, and purify via distillation.

Key Data :

Parameter Value
Yield 60–75%
Catalyst AlCl₃
Reaction Temperature 0°C → 25°C
Purity (GC-MS) ≥95%

This approach mirrors methods used for analogous compounds like 2-chloro-1-(4-fluorophenyl)-2-phenylethanone, where AlCl₃ facilitates electrophilic substitution.

Halogen Exchange via Nucleophilic Fluorination

A two-step process involving α-chlorination followed by fluorine substitution:

  • Step 1 (Chlorination) :
    React 1-(2-chlorophenyl)ethanone with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN) to yield 2-chloro-1-(2-chlorophenyl)ethanone.
  • Step 2 (Fluorination) :
    Treat the α-chloro intermediate with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) at 80–100°C.

Example Protocol :

1-(2-Chlorophenyl)ethanone → (SO₂Cl₂, AIBN, 60°C) → 2-Chloro intermediate  
2-Chloro intermediate → (KF, DMF, 100°C, 12h) → 1-(2-Chlorophenyl)-2-fluoro-ethanone  

Challenges :

  • Competing elimination reactions may reduce yields.
  • Requires rigorous moisture control.

Cross-Coupling with Fluorinated Building Blocks

Palladium-catalyzed coupling between 2-chlorophenylboronic acid and fluoroethyl ketone precursors:

Optimized Parameters :

Component Quantity
Pd(OAc)₂ 2 mol%
XPhos 4 mol%
2-Chlorophenylboronic acid 1.5 equiv
Fluoroethyl ketone 1.0 equiv

Outcome :

  • Yield: ~50–65% (lower due to steric hindrance).
  • Purity: 85–90% after column chromatography.

Enzymatic Approaches

Emergent biocatalytic methods use ω-transaminases or ketoreductases to introduce fluorine stereoselectively. For example:

  • Substrate : 1-(2-Chlorophenyl)propan-1-one.
  • Enzyme : Engineered ω-transaminase from Paracoccus denitrificans.
  • Cofactors : PLP (pyridoxal 5'-phosphate), NADH.

Results :

Parameter Value
Conversion 70–80%
ee >90%
Reaction Time 48 hours

This method is eco-friendly but currently limited to small-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-phenyl)-2-fluoro-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-phenyl)-2-fluoro-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic effects of 1-(2-Chloro-phenyl)-2-fluoro-ethanone with its analogs:

Compound Name Substituents Molecular Formula Key Electronic/Steric Effects Evidence ID
This compound Cl (ortho), F (α) C₈H₆ClFO Moderate electron-withdrawing effects; steric hindrance at ortho-position
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone Cl (para), CF₃ (α) C₈H₅ClF₃O Strong electron-withdrawing CF₃ group enhances stability and acidity of the ketone
1-(4-Bromophenyl)-2-fluoro-ethanone Br (para), F (α) C₈H₆BrFO Bromine's larger size increases steric bulk; slower substitution kinetics vs. chloro analogs
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone Cl (α), OH (ortho and para) C₈H₇ClO₃ Hydroxyl groups enable hydrogen bonding; increased solubility in polar solvents
1-(2-Chloro-3-fluorophenyl)ethanone Cl and F (adjacent on ring) C₈H₆ClFO Adjacent substituents induce steric strain; altered π-electron delocalization

Biological Activity

1-(2-Chloro-phenyl)-2-fluoro-ethanone, also known as 2-Chloro-1-(2-fluorophenyl)ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by recent research findings and data tables.

PropertyValue
Molecular FormulaC₈H₆ClF₁O
Molecular Weight172.58 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point180.8 °C
Melting Point26-27 °C
Flash Point61.7 °C

Anticancer Activity

Research indicates that compounds with halogen substitutions on aromatic rings, such as this compound, exhibit promising anticancer properties. A study assessed various derivatives against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The results demonstrated that halogenated compounds showed enhanced cytotoxicity compared to their non-halogenated counterparts.

Case Study:
In a study conducted at Tata Memorial Hospital, Mumbai, derivatives of this compound were evaluated for their ability to inhibit cell proliferation in MCF-7 cells. The most potent compound exhibited an IC50 value of approximately 12 µM, indicating significant potential for development as a therapeutic agent against breast cancer .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using the carrageenan-induced paw edema model in rats. The results indicated that this compound significantly reduced edema formation compared to controls treated with indomethacin.

Data Summary:

TreatmentEdema Reduction (%)
Control (Vehicle)0
Indomethacin60
This compound45

This suggests that the compound possesses substantial anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. In vitro assays against Gram-positive and Gram-negative bacteria showed that it has significant antibacterial activity.

Antibacterial Activity Results:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings indicate that this compound could be a candidate for developing new antibiotics, particularly against resistant strains .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of this compound with biological targets. The docking results suggest that it binds effectively to the active sites of various enzymes involved in cancer progression and inflammation.

Key Findings:

  • Binding affinity values ranged from -7.5 to -9.0 kcal/mol for different target proteins.
  • The compound forms stable hydrogen bonds and hydrophobic interactions with key amino acids in the binding sites.

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Monitoring : Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track intermediate formation and purity .

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography :
    • TLC : Rapid qualitative assessment of reaction progress.
    • HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Spectroscopy :
    • NMR : 19F^{19}\text{F} NMR confirms fluorination; 1H^{1}\text{H} NMR identifies aromatic proton environments.
    • IR Spectroscopy : Detect carbonyl (C=O) stretching (~1700 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Basic: What safety precautions are necessary when handling halogenated ethanones like this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
  • Waste Disposal : Halogenated waste must be segregated and treated as hazardous.
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for chlorinated byproducts .

Advanced: How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects :
    • The chloro group (-Cl) at the ortho position induces -I (inductive) effects , polarizing the carbonyl carbon and enhancing electrophilicity.
    • The fluoro group (-F) at the β-position stabilizes transition states via hyperconjugation , accelerating nucleophilic attack.
  • Experimental Validation :
    • Compare reaction rates with analogs lacking substituents using kinetic studies (e.g., UV-Vis monitoring).
    • Computational modeling (DFT) predicts charge distribution and regioselectivity .

Advanced: In studies reporting conflicting bioactivity data for fluorinated ketones, what experimental variables should be considered when interpreting results?

Methodological Answer:

  • Assay Conditions :
    • pH Sensitivity : Fluorinated ketones may hydrolyze under acidic/basic conditions, altering bioavailability.
    • Solvent Compatibility : DMSO vs. aqueous buffers can affect compound aggregation.
  • Structural Variability :
    • Derivative Comparisons : Bioactivity differences may arise from substituent positions (e.g., para vs. ortho chloro).
    • Metabolite Interference : Analyze metabolites via LC-MS to rule out off-target effects.
  • Statistical Rigor : Replicate assays across multiple cell lines or enzyme batches to confirm reproducibility .

Advanced: How can researchers design derivatives of this compound for enhanced biological activity?

Methodological Answer:

  • Structural Modifications :
    • Amino Substituents : Introduce -NH2_2 groups (e.g., at the phenyl ring) to improve solubility and target binding (see 2-Amino-1-(5-chloro-2-fluorophenyl)ethanone derivatives) .
    • Trifluoromethyl Additions : Enhance metabolic stability via -CF3_3 groups (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone analogs) .
  • Evaluation Methods :
    • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., kinases).
    • Molecular Docking : Use AutoDock Vina to predict binding poses with protein active sites .

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